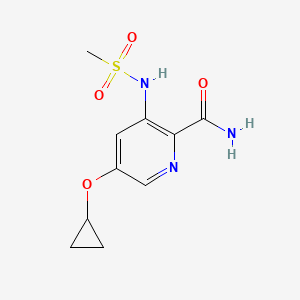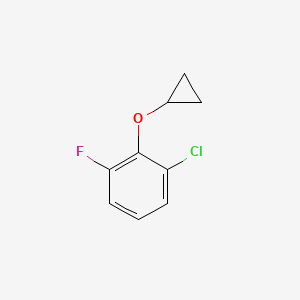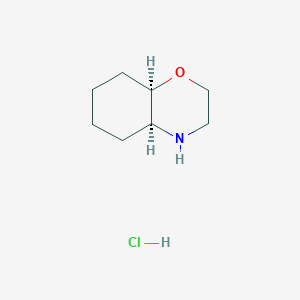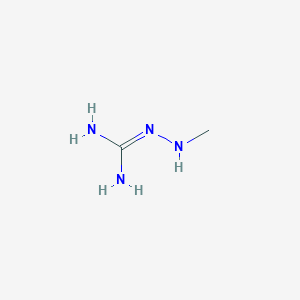
1-(Methylamino)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methylamino)guanidine is a chemical compound that belongs to the guanidine family Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Methylamino)guanidine can be synthesized through several methods. One common approach involves the reaction of methylamine with cyanamide under acidic conditions. Another method includes the use of thiourea derivatives as guanidylating agents, which react with methylamine to form the desired compound. Transition-metal-catalyzed guanidine synthesis is also a viable method, involving the catalytic guanylation reaction of amines with carbodiimides .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements. The use of transition-metal catalysts can enhance the efficiency and selectivity of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(Methylamino)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary, but they often involve controlled temperatures and specific solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted guanidines .
Scientific Research Applications
1-(Methylamino)guanidine has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 1-(Methylamino)guanidine involves its interaction with specific molecular targets and pathways. The compound can enhance the release of acetylcholine following a nerve impulse, which is crucial for its biological activities. It also appears to slow the rates of depolarization and repolarization of muscle cell membranes, contributing to its effects on muscle function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(Methylamino)guanidine include other guanidines such as:
- N,N’-Disubstituted guanidines
- S-Methylisothioureas
- Cyanamides
Uniqueness
This compound is unique due to its specific structure and the presence of the methylamino group, which imparts distinct chemical and biological properties. Its high basicity and ability to form hydrogen bonds make it particularly versatile in various applications .
Properties
Molecular Formula |
C2H8N4 |
|---|---|
Molecular Weight |
88.11 g/mol |
IUPAC Name |
2-(methylamino)guanidine |
InChI |
InChI=1S/C2H8N4/c1-5-6-2(3)4/h5H,1H3,(H4,3,4,6) |
InChI Key |
JUUGAGHWTZKXDQ-UHFFFAOYSA-N |
Canonical SMILES |
CNN=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


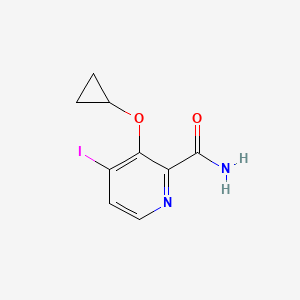
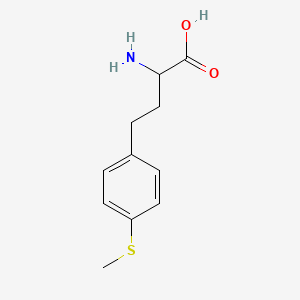
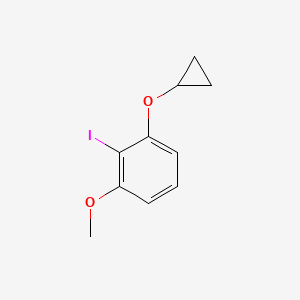
![4-[(2E)-2-(1-cyclopropylethylidene)hydrazinyl]-N-(4-ethoxyphenyl)-4-oxobutanamide](/img/structure/B14811059.png)
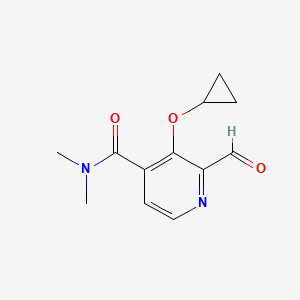
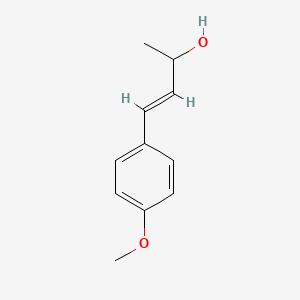
![Benzyl (2S,3aS,6aR)-1-(((R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl)-L-alanyl)octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B14811073.png)
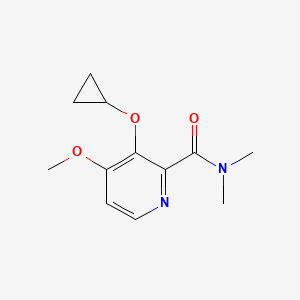
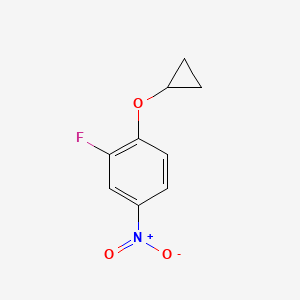
![2-(biphenyl-2-yloxy)-N'-[1-(propan-2-yl)piperidin-4-ylidene]acetohydrazide](/img/structure/B14811085.png)
![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-iodo-4-methoxybenzamide](/img/structure/B14811088.png)
